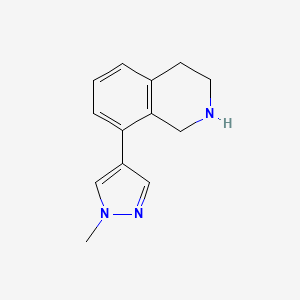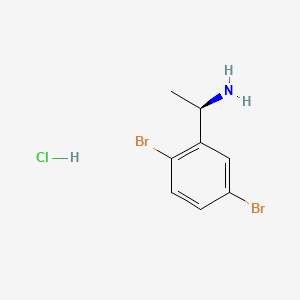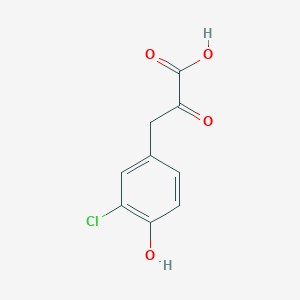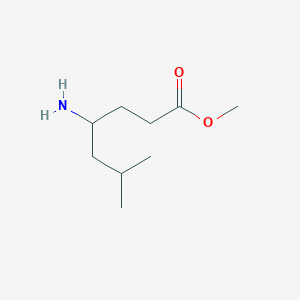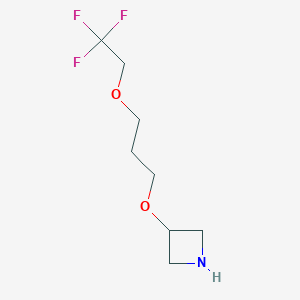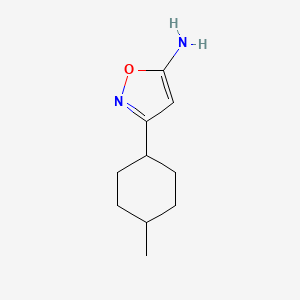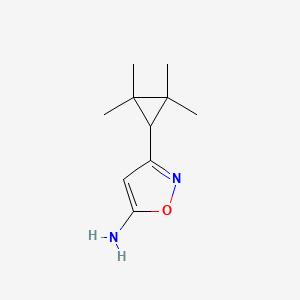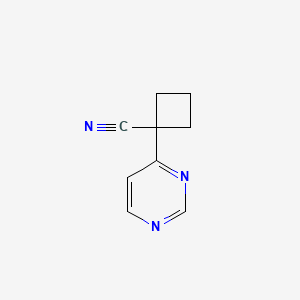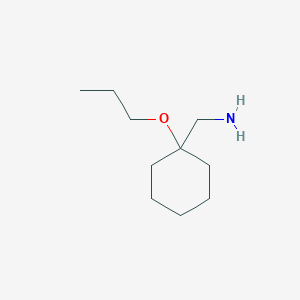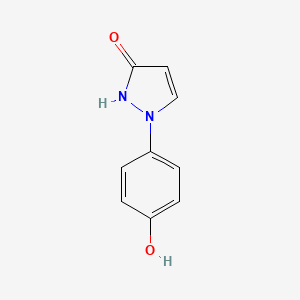
1-(4-hydroxyphenyl)-1H-pyrazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol is an organic compound characterized by a pyrazole ring substituted with a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from 4-hydroxybenzaldehyde and hydrazine derivatives. The reaction typically occurs under acidic or basic conditions, with the choice of solvent and temperature playing crucial roles in the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, controlled temperature environments, and continuous flow reactors to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects.
Comparación Con Compuestos Similares
1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol can be compared with other similar compounds such as:
1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione: Known for its use in electroplating and as a leveler in copper deposition.
4-Hydroxyphenylacetone: A metabolite of amphetamine with distinct chemical properties.
4-Hydroxyacetophenone: Used in the preparation of cytotoxic agents via Mannich reactions.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C9H8N2O2/c12-8-3-1-7(2-4-8)11-6-5-9(13)10-11/h1-6,12H,(H,10,13) |
Clave InChI |
QIGKXZHYPZVYGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=CC(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


